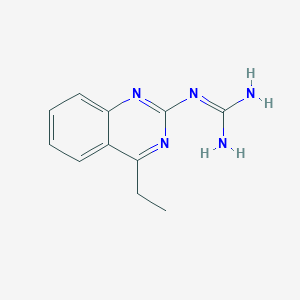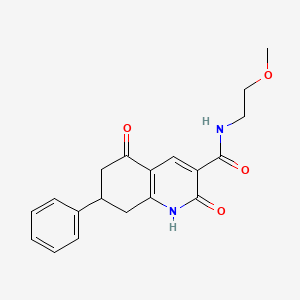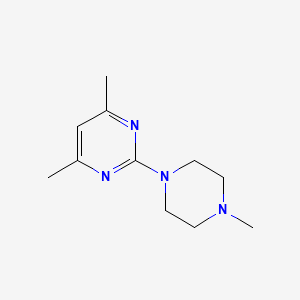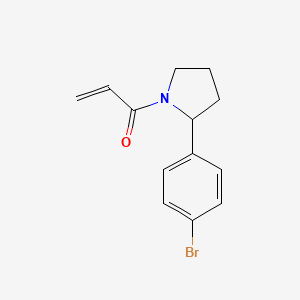![molecular formula C21H21N5O B11031864 2-(4-methoxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-N-propylaniline](/img/structure/B11031864.png)
2-(4-methoxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-N-propylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-METHOXY-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL)PHENYL]-N-PROPYLAMINE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .
Méthodes De Préparation
The synthesis of N-[2-(4-METHOXY-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL)PHENYL]-N-PROPYLAMINE involves multiple steps. One common method includes the reaction of 4-methoxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with aniline derivatives under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve the use of ultrasonic-assisted synthesis to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
N-[2-(4-METHOXY-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL)PHENYL]-N-PROPYLAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Applications De Recherche Scientifique
N-[2-(4-METHOXY-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL)PHENYL]-N-PROPYLAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a valuable tool in biochemical studies.
Mécanisme D'action
The mechanism of action of N-[2-(4-METHOXY-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL)PHENYL]-N-PROPYLAMINE involves the inhibition of specific enzymes, such as cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound prevents the enzyme from catalyzing its substrate, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . This mechanism is crucial for its potential use in cancer therapy.
Comparaison Avec Des Composés Similaires
N-[2-(4-METHOXY-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL)PHENYL]-N-PROPYLAMINE is unique due to its specific structural features and biological activity. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their biological activities.
Triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar fused ring system but with different functional groups, resulting in distinct pharmacological properties.
Propriétés
Formule moléculaire |
C21H21N5O |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
2-(4-methoxy-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl)-N-propylaniline |
InChI |
InChI=1S/C21H21N5O/c1-3-13-22-18-12-8-7-11-16(18)19-24-20-17(21(25-19)27-2)14-23-26(20)15-9-5-4-6-10-15/h4-12,14,22H,3,13H2,1-2H3 |
Clé InChI |
RWQAWSFQQVLXPV-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=CC=CC=C1C2=NC3=C(C=NN3C4=CC=CC=C4)C(=N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-ethoxy-4,4,6-trimethyl-1-[5-methyl-2-phenyl-4-(phenylcarbonyl)-1H-pyrrol-3-yl]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031782.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide](/img/structure/B11031800.png)
![N-{(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}benzenesulfonamide](/img/structure/B11031805.png)
![Cyclohexyl 7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11031806.png)
![2-(2-methoxy-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B11031812.png)
![2-{[6-(cyclohexylsulfonyl)pyridazin-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11031818.png)
![N-(2,4-dimethylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11031824.png)


![N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11031850.png)


![1-[3-(1-m-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-propyl]-pyrrolidin-2-one](/img/structure/B11031859.png)
![Methyl 2-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11031865.png)
